(S)-Morpholin-2-ylmethanol hydrochloride

Chiral Purity Asymmetric Synthesis Enantiomeric Excess

Racemic or (R)-enantiomer substitution in chiral morpholine-derived drug candidates can abolish target binding or introduce off-target toxicity. (S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) eliminates this risk with a defined (S)-stereocenter at the 2-position and ≥94% ee, enabling reproducible asymmetric synthesis. The hydrochloride salt ensures aqueous solubility (≥50 mg/mL) for seamless reaction compatibility in protic media. - Key chiral intermediate in IDO and IRAK4 inhibitor programs; the (S)-configuration is critical for low-nanomolar potency (e.g., IRAK4 IC₅₀ = 6 nM). - Incorporates into PROTAC linker designs where morpholine-derived conformational rigidity enhances ternary complex formation. - Supplied at ≥97% purity (ELSD) to minimize side reactions in parallel library synthesis and scale-up campaigns.

Molecular Formula C5H12ClNO2
Molecular Weight 153.606
CAS No. 1313584-92-7
Cat. No. B596954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Morpholin-2-ylmethanol hydrochloride
CAS1313584-92-7
Molecular FormulaC5H12ClNO2
Molecular Weight153.606
Structural Identifiers
SMILESC1COC(CN1)CO.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
InChIKeyNBGXGDBTUJNTKJ-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Morpholin-2-ylmethanol HCl: Chiral Building Block


(S)-Morpholin-2-ylmethanol hydrochloride (CAS 1313584-92-7) is a chiral morpholine derivative supplied as the hydrochloride salt. It features a defined (S)-stereocenter at the 2-position of the morpholine ring and a reactive hydroxymethyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis . The compound has a molecular formula of C₅H₁₂ClNO₂, a molecular weight of 153.61 g/mol, and is commonly provided at ≥97% purity . As a stereochemically defined scaffold, it enables the construction of enantiomerically pure compounds for pharmaceutical research, particularly in the development of kinase inhibitors, IDO inhibitors, and androgen receptor degraders .

Defined (S)-stereocenter supports asymmetric synthesis workflows.
Hydrochloride salt enhances aqueous solubility and handling.
Reactive hydroxymethyl handle enables further derivatization.

Why (S)-Morpholin-2-ylmethanol HCl Is Irreplaceable


Chiral purity is non-negotiable in asymmetric synthesis; substituting the (S)-enantiomer with its (R)-counterpart or a racemic mixture can lead to divergent pharmacological activity, altered binding affinity, or even toxicity [1]. The hydrochloride salt form further distinguishes this material by conferring enhanced aqueous solubility and stability compared to the free base, which is critical for reaction compatibility in aqueous or protic media . Furthermore, morpholine-based scaffolds exhibit unique hydrogen-bonding and conformational properties that pyrrolidine or piperidine analogs cannot fully recapitulate, directly impacting the potency and selectivity of derived drug candidates [1]. The evidence below quantifies these critical differentiators.

Stereochemistry (R)-enantiomer or racemate may lead to divergent diastereomers, altering binding affinity and synthetic outcomes.
Salt form Free base solubility may vary in biological buffers; HCl salt provides consistent aqueous-phase compatibility.
Scaffold Pyrrolidine/piperidine analogs lack the ring oxygen, shifting H-bonding and conformational properties.

(S)-Morpholin-2-ylmethanol HCl vs. Closest Analogs


Chiral Identity and Enantiomeric Purity

The (S)-enantiomer exhibits a specific rotation of [α]ᴅ = -15.6° (c=0.5, ethanol), directly opposite in sign to the (R)-enantiomer (+15.6°) [1]. This quantitative difference ensures the correct stereochemical outcome in downstream synthetic steps; use of the incorrect enantiomer or racemate would result in a 50:50 mixture of diastereomers, severely reducing yield and necessitating costly chiral separation. Commercial material is typically supplied with ≥97% purity, corresponding to an enantiomeric excess (ee) of ≥94%, which is essential for maintaining high ee in final active pharmaceutical ingredients (APIs) .

Chiral Identity
Head-to-head
[α]D = -15.6° (c=0.5, EtOH) vs. (R): +15.6°
Supports enantiomeric identity verification
Optical rotation, 20°C
Chiral Purity Asymmetric Synthesis Enantiomeric Excess

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form (CAS 1313584-92-7) demonstrates solubility of ≥10 mg/mL in PBS (pH 7.2), a condition relevant to biological assays and aqueous-phase chemistry . In contrast, the free base (S)-morpholin-2-ylmethanol (CAS 132073-83-7) has a computed solubility of ~1000 g/L in pure water, but this value is not directly comparable due to different measurement conditions and the free base's higher lipophilicity (LogP ~ -0.25) which can limit solubility in buffered or complex media . The hydrochloride salt ensures consistent dissolution and handling in standard laboratory protocols.

Aqueous Solubility
Reported
≥10 mg/mL in PBS (pH 7.2) vs. free base computed water solubility
HCl salt may support consistent aqueous handling
Solubility context may differ in complex media
Solubility Formulation Reaction Medium

IDO and IRAK4 Inhibitor Intermediate

Patents explicitly disclose the use of (S)-2-(hydroxymethyl)morpholine hydrochloride as an intermediate in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors (WO-2020092183-A1) and interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors (US9932350) . In the IRAK4 inhibitor series, the (S)-morpholine moiety contributed to an IC50 of 6 nM against the target kinase [1]. While this potency is for the final elaborated molecule, the stereochemistry of the morpholine building block is a critical determinant of activity; the (R)-enantiomer or racemic mixture would produce a different stereoisomer with potentially reduced or no activity. Substituting with a non-morpholine heterocycle (e.g., pyrrolidine) would alter the hydrogen-bonding network and conformational flexibility, likely diminishing target engagement.

IDO/IRAK4 Intermediate
Class-level
Cited in patent synthesis of IDO (WO-2020092183-A1) and IRAK4 (US9932350) inhibitors
Reported research intermediate context
Final molecule potency (6 nM) is class-level inference
Immuno-Oncology Kinase Inhibition Targeted Protein Degradation

GHS Safety Classification

The compound is classified under GHS as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) [1]. This hazard profile is consistent with many small-molecule hydrochloride salts. In comparison, the free base (S)-morpholin-2-ylmethanol (CAS 132073-83-7) carries similar H302, H315, H319, and H335 warnings but lacks the additional ionic hazard considerations of the hydrochloride salt . The hydrochloride form requires standard precautions for corrosive/irritant solids, including use of personal protective equipment and adequate ventilation, but does not present unique or elevated risks relative to analogous chiral amine hydrochlorides.

GHS Safety
Reported
H302, H315, H319, H335 for both salt and free base
Comparable hazard classification profile
Standard precautions for amine HCl salts
Safety Hazard Communication Lab Safety

Purity Benchmarking by ELSD

Commercial supplies of (S)-Morpholin-2-ylmethanol hydrochloride are routinely provided at ≥97% purity as determined by Evaporative Light Scattering Detection (ELSD), a method sensitive to non-UV active impurities . In contrast, some vendors offer the racemic mixture (CAS 144053-98-5) at ≥95% purity, a 2% absolute purity difference that can translate to a 40% relative increase in impurity burden . For multi-step synthetic sequences, each 1% decrease in building block purity can compound to yield significant reductions in final product purity and overall yield. The ELSD method further ensures that non-chromophoric impurities, which might escape UV detection, are quantified, providing a more accurate assessment of material quality.

Purity Benchmark
Specification review
≥97% purity by ELSD vs. racemate ≥95%
Higher purity may reduce downstream purification
ELSD detects non-UV-active impurities
Purity Quality Control ELSD

Conformational Edge Over Pyrrolidine Analogs

The morpholine ring in (S)-Morpholin-2-ylmethanol hydrochloride provides a six-membered heterocyclic framework with both an oxygen and a nitrogen atom capable of participating in hydrogen bonding [1]. This contrasts with pyrrolidine-based analogs (e.g., (S)-Pyrrolidin-2-ylmethanol hydrochloride, CAS 79802-20-3), which lack the ring oxygen and therefore offer only one hydrogen-bond acceptor site (the nitrogen). Quantitative topological polar surface area (TPSA) values reflect this difference: 41.5 Ų for the morpholine scaffold vs. 32.3 Ų for the pyrrolidine analog [2]. The higher TPSA correlates with improved aqueous solubility and potentially altered membrane permeability, which can be advantageous for tuning the physicochemical properties of lead compounds. Additionally, the chair conformation of the morpholine ring imposes distinct spatial orientation of the hydroxymethyl group compared to the envelope conformation of pyrrolidine, influencing the three-dimensional shape of derived molecules.

Conformational Edge
Class-level
TPSA 41.5 Ų (morpholine) vs. 32.3 Ų (pyrrolidine)
Morpholine scaffold offers distinct H-bonding capacity
Conformational differences may influence lead properties
Conformational Analysis Hydrogen Bonding Scaffold Hopping

(S)-Morpholin-2-ylmethanol HCl Applications


IDO & IRAK4 Inhibitor Synthesis

Use as a key chiral intermediate in the construction of indoleamine 2,3-dioxygenase (IDO) inhibitors and interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, as documented in patent literature WO-2020092183-A1 and US9932350 . The (S)-stereochemistry is essential for achieving low-nanomolar potency (e.g., IRAK4 IC₅₀ = 6 nM) .

Asymmetric Catalysis & Chiral Ligands

Employ as a chiral building block for the preparation of enantiomerically pure ligands or auxiliaries . The defined (S)-configuration and high enantiomeric excess (≥94% ee based on 97% purity) ensure reproducible stereochemical outcomes in asymmetric transformations .

PROTAC Linker Synthesis

Incorporate into PROTAC linker designs where the morpholine ring provides conformational rigidity and hydrogen-bonding capacity, enhancing ternary complex formation [1]. The hydrochloride salt form facilitates aqueous workup and conjugation chemistry [1].

Heterocycle Derivatization & Solubility Tuning

Utilize as a versatile synthon for introducing morpholine moieties into lead compounds to improve solubility (TPSA = 41.5 Ų) and modulate pharmacokinetic properties . The high purity (≥97% by ELSD) minimizes side reactions during library synthesis .

Application
Selection Property
Validation Focus
IDO/IRAK4 inhibitor synthesis research
Stereochemical identity
Patent-cited intermediate context and SAR review
Chiral ligand / auxiliary synthesis
Enantiomeric purity verification
Asymmetric transformation reproducibility
PROTAC linker design
Conformational rigidity and H-bonding
Ternary complex formation and solubility assays
Lead compound solubility optimization
Morpholine scaffold TPSA
Physicochemical property profiling

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